

Introduction: Understanding 4-Isopropylcyclohexanol and Its Stereochemical Nuances

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Isopropylcyclohexanol**

Cat. No.: **B103256**

[Get Quote](#)

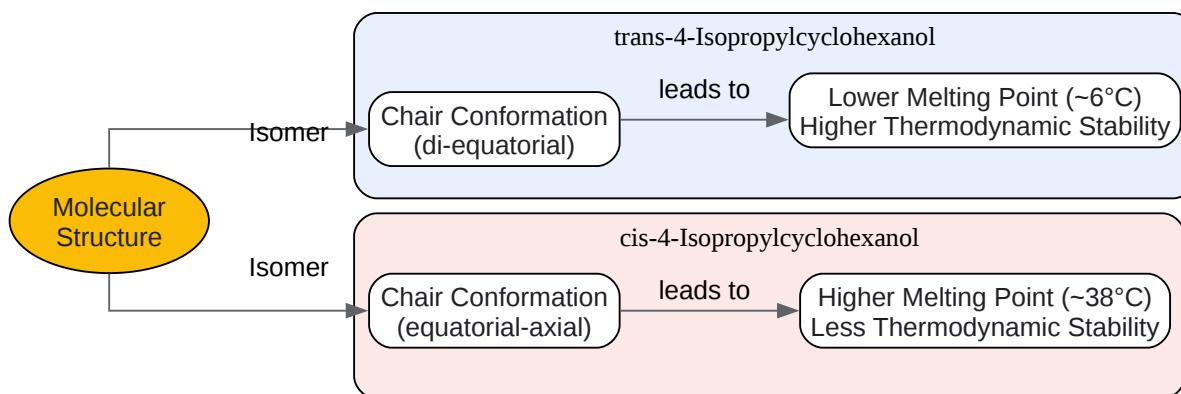
4-Isopropylcyclohexanol ($C_9H_{18}O$, Molar Mass: 142.24 g/mol) is a cyclic secondary alcohol that holds significant relevance in the fields of fragrance chemistry, fine chemical synthesis, and materials science.^{[1][2]} Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively. The true complexity and utility of this molecule, however, lie in its stereoisomerism.

Due to the substituted cyclohexane ring, **4-Isopropylcyclohexanol** exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the isopropyl and hydroxyl groups relative to the plane of the ring dictates the isomer and, consequently, its physical and chemical properties. In the trans isomer, the two substituents are on opposite sides of the ring, while in the cis isomer, they are on the same side. This structural difference has profound implications for molecular packing, intermolecular forces, and thermodynamic stability, which in turn govern macroscopic properties like melting point, boiling point, and solubility. This guide provides a comprehensive exploration of these properties, grounded in structural theory and validated by experimental data.

Core Physical Properties: A Comparative Analysis

The physical state of **4-Isopropylcyclohexanol** is typically a colorless to pale yellow liquid or a low-melting solid, often with a characteristic floral, minty, or leathery odor.^{[1][2][3]} Commercial samples are frequently sold as a mixture of cis and trans isomers.^[4] Understanding the distinct properties of each isomer is critical for applications requiring stereochemical purity.

The fundamental physical constants for **4-Isopropylcyclohexanol** are summarized below. It is crucial to note that reported values, particularly boiling points, often vary with the pressure at which they were measured.


Property	Value (Isomer Mixture)	Value (cis-isomer)	Value (trans-isomer)	Source(s)
CAS Number	4621-04-9	22900-08-9	15890-36-5	[2] [5] [6]
Molecular Formula	C ₉ H ₁₈ O	C ₉ H ₁₈ O	C ₉ H ₁₈ O	[1] [4]
Molecular Weight	142.24 g/mol	142.24 g/mol	142.24 g/mol	[4] [5]
Melting Point	36.9 °C (estimate)	38 °C	6 °C	[2] [6] [7]
Boiling Point	110 °C / 22 mmHg	209.85 °C (estimate)	94 °C / 5 mmHg	[2] [6] [7] [8]
Density (20/20)	~0.92 g/cm ³	0.920 g/cm ³	0.915 g/cm ³	[2] [6] [8]
Refractive Index (n ²⁰)	1.4660 - 1.4700	1.4671	1.4640 - 1.4680	[2] [6] [7]
Flash Point	~81 - 95 °C	N/A	80.8 °C	[2] [7] [8]
Solubility	Insoluble in water; soluble in alcohols, oils, and organic solvents.	N/A	Excellent solubility in organic solvents.	[2] [3] [7]

Expert Insight: The Role of Conformational Stability

The differences in physical properties, especially the melting point, can be explained by the principles of conformational analysis. The cyclohexane ring adopts a stable chair conformation. The bulky isopropyl group strongly prefers the more stable equatorial position to minimize steric strain.

- In **trans-4-isopropylcyclohexanol**, with the isopropyl group equatorial, the hydroxyl group is also in an equatorial position. This conformation is thermodynamically stable.
- In **cis-4-isopropylcyclohexanol**, with the isopropyl group equatorial, the hydroxyl group is forced into a less stable axial position.

The higher melting point of the cis isomer (38°C) compared to the trans isomer (6°C) is counterintuitive if one only considers stability.^{[2][6]} However, melting point is highly dependent on the efficiency of crystal lattice packing. The higher symmetry and specific intermolecular hydrogen bonding arrangement of the cis isomer allow it to pack more effectively into a solid crystal structure, requiring more energy to break the lattice. The lower boiling point of the trans isomer at a given pressure is attributed to its lower overall dipole moment and more shielded hydroxyl group, leading to weaker intermolecular hydrogen bonding in the liquid phase compared to the cis isomer.

[Click to download full resolution via product page](#)

Caption: Relationship between stereoisomer conformation and physical properties.

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to quality control and compound identification. The following protocols outline standard methodologies.

Protocol 1: Melting Point Determination via Capillary Method

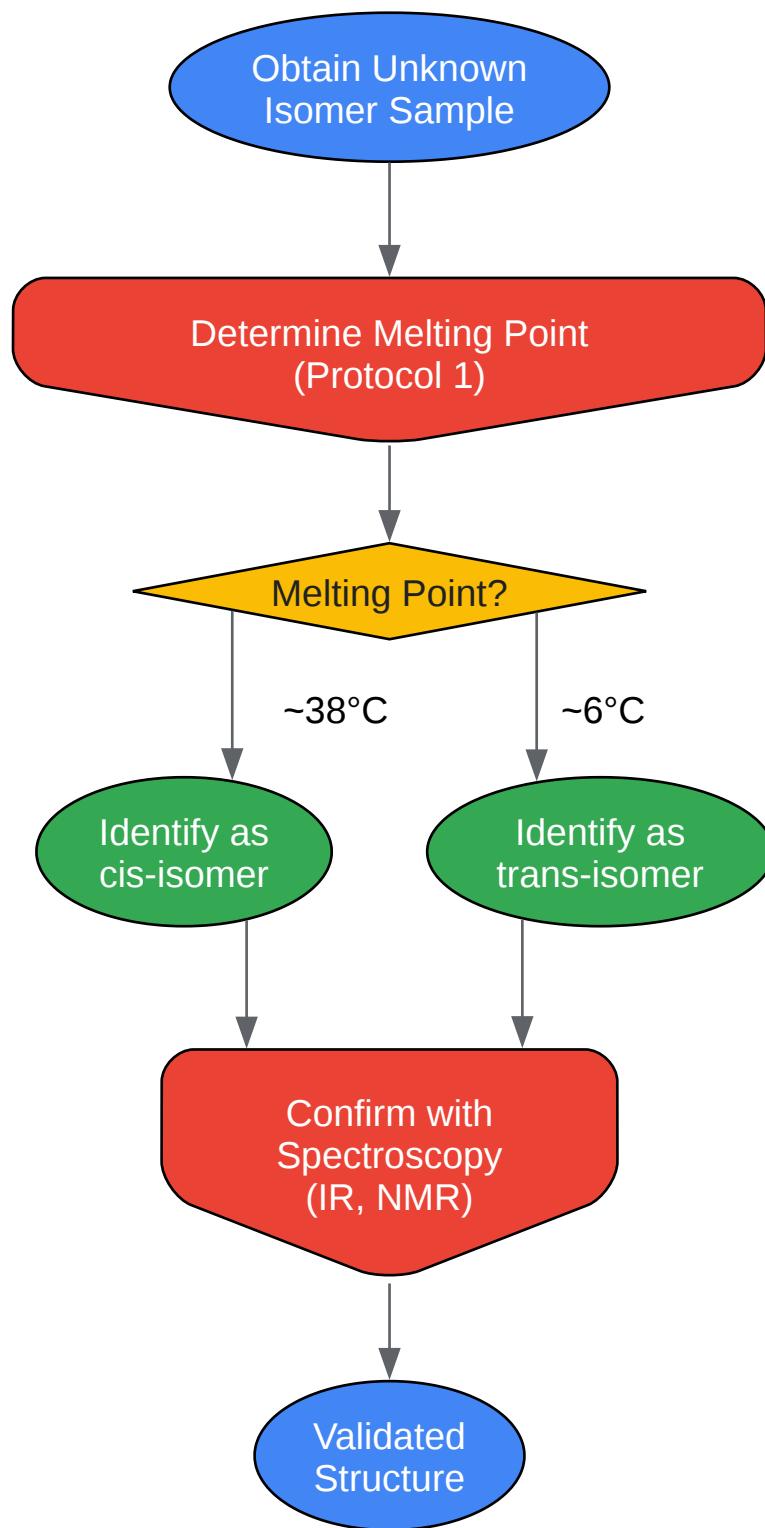
This method provides a sharp melting range, which is indicative of sample purity.

Causality: The principle relies on observing the temperature range over which a small, tightly packed sample in a capillary tube transitions from a solid to a liquid when heated at a controlled rate. Pure crystalline solids typically have a sharp melting range of 1-2°C.

Methodology:

- **Sample Preparation:** Finely crush a small amount of solid **4-isopropylcyclohexanol**. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm high) into the sealed end.
- **Apparatus Setup:** Place the capillary tube into a melting point apparatus.
- **Heating:** Heat the sample rapidly to about 15-20°C below the expected melting point.
- **Observation:** Decrease the heating rate to 1-2°C per minute.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

Protocol 2: Solubility Assessment


This protocol establishes the qualitative solubility of **4-isopropylcyclohexanol** in various solvents, reflecting its polarity.[\[9\]](#)[\[10\]](#)

Causality: The "like dissolves like" principle governs solubility. The polar hydroxyl group allows for some interaction with polar solvents, while the large nonpolar isopropyl and cyclohexane moieties dominate, favoring solubility in nonpolar organic solvents.

Methodology:

- **Solvent Preparation:** Place 2 mL of three different solvents (e.g., water, ethanol, hexane) into separate, labeled test tubes.

- Sample Addition: Add **4-isopropylcyclohexanol** dropwise (up to 10 drops) to each test tube, shaking vigorously after each drop.
- Observation: Observe whether the alcohol dissolves to form a homogeneous solution (miscible/soluble) or forms a separate layer (immiscible/insoluble).
- Classification: Record the results as very soluble, soluble, or insoluble based on the number of drops required for dissolution or the formation of a second phase.[11]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for identifying cis/trans isomers.

Spectroscopic Profile

Spectroscopy is indispensable for structural elucidation and confirmation.[12][13]

- Infrared (IR) Spectroscopy: The IR spectrum of **4-isopropylcyclohexanol** is characterized by a strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the O-H stretching of the hydroxyl group, indicative of hydrogen bonding.[14] Other key signals include C-H stretching from the alkyl groups just below 3000 cm^{-1} and a C-O stretching absorption between $1050\text{-}1150\text{ cm}^{-1}$.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum will show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a multiplet for the single CH proton). The proton on the carbon bearing the hydroxyl group (H-C1) is particularly diagnostic. Its chemical shift and coupling constants differ significantly between the cis (axial proton) and trans (equatorial proton) isomers.
 - ^{13}C NMR: The spectrum will display distinct signals for the nine carbon atoms. The chemical shift of the carbon attached to the hydroxyl group (C1) is sensitive to the stereochemistry.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M^+) peak at $\text{m/z} = 142$.[5] Common fragmentation patterns include the loss of a water molecule ($\text{M}-18$) leading to a peak at $\text{m/z} = 124$, and the loss of the isopropyl group ($\text{M}-43$) resulting in a peak at $\text{m/z} = 99$.[5]

Safety and Handling

4-Isopropylcyclohexanol is classified as an irritant. GHS hazard statements indicate it can cause serious eye damage and skin irritation.[5][8]

- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17] Avoid inhalation of vapors and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.[8]

- Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

The physical properties of **4-isopropylcyclohexanol** are intrinsically linked to its stereochemistry. The distinct melting points, boiling points, and spectroscopic signatures of the cis and trans isomers arise directly from their different three-dimensional conformations and the resulting intermolecular forces. For researchers, scientists, and drug development professionals, a thorough understanding of these structure-property relationships is essential for synthesis, purification, and application, ensuring the selection of the correct isomer for the desired outcome. The protocols and data presented in this guide serve as a foundational reference for the effective handling and characterization of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4621-04-9: 4-Isopropylcyclohexanol | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4621-04-9 CAS MSDS (4-isopropylcyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-4-isopropylcyclohexanol | 22900-08-9 [chemicalbook.com]
- 7. 4-isopropylcyclohexanol | 4621-04-9 [chemicalbook.com]
- 8. 4-Isopropylcyclohexanol | 4621-04-9 | TCI Deutschland GmbH [tcichemicals.com]
- 9. The properties of alcohols | Class experiment | RSC Education [edu.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]

- 12. m.youtube.com [m.youtube.com]
- 13. lehigh.edu [lehigh.edu]
- 14. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. fishersci.com [fishersci.com]
- 17. airgas.com [airgas.com]
- To cite this document: BenchChem. [Introduction: Understanding 4-Isopropylcyclohexanol and Its Stereochemical Nuances]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103256#4-isopropylcyclohexanol-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com